1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2S/c12-10-6-11(7-10,8-10)15(13,14)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJODBNBOCFNHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with benzenesulfonyl chloride and a brominating agent. One common method is the light-enabled scalable synthesis, which involves the reaction of alkyl iodides with [1.1.1]propellane under light conditions. This method does not require catalysts, initiators, or additives, making it a clean and efficient process . Industrial production methods often utilize continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfonic acids or sulfinic acids.
Radical Reactions: The compound can participate in radical reactions, such as atom-transfer radical addition (ATRA) reactions, which are initiated by triethylborane.
Common reagents used in these reactions include alkyl halides, triethylborane, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for para-substituted benzene rings in drug design, providing enhanced solubility and metabolic stability.
Materials Science: The compound is used in the synthesis of molecular rods, rotors, and supramolecular linker units.
Chemical Biology: It serves as a building block for the synthesis of biologically relevant molecules, such as peptides and nucleosides.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane scaffold mimics the geometry of para-substituted benzene rings, allowing it to interact with specific receptors or enzymes in a similar manner. This interaction can lead to various biological effects, such as inhibition of metabolic enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Similar Bicyclo[1.1.1]pentane Derivatives
Structural and Functional Group Variations
BCP derivatives are distinguished by substituents at bridgehead or secondary bridge positions. Key analogues include:
Physicochemical Properties
- Lipophilicity (logP) : Bromine and benzenesulfonyl groups increase logP compared to BCP–F₂ (logP reduction by ~1 unit vs. benzene), making the target compound more lipophilic but less soluble .
- Acidity/Basicity: The benzenesulfonyl group enhances acidity (pKa ~1–2), whereas BCP–F₂ derivatives exhibit neutral behavior, mimicking non-polar tert-butyl groups .
- Stability : Bromine’s electronegativity stabilizes the BCP core against ring-opening, whereas iodinated analogues (e.g., 3-iodoBCPs) are prone to light-induced degradation .
Key Research Findings
- Bioisosteric Performance : BCP–F₂ reduces lipophilicity (ΔlogD = −1.2 vs. benzene) while maintaining similar metabolic stability in hepatic microsomes .
- Synthetic Limitations : Bridgehead functionalization (e.g., benzenesulfonyl) is well-established, but secondary bridge modifications (e.g., C₃ bromination) require harsh conditions, limiting yields .
- Pharmacokinetic Advantages : BCP cores exhibit longer half-lives than tert-butyl groups due to resistance to oxidative metabolism .
Biological Activity
1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane is a compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its bicyclic framework, which provides significant strain and unique reactivity patterns. The presence of the benzenesulfonyl group enhances its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H9BrO2S |
| Molecular Weight | 273.15 g/mol |
| CAS Number | 2411266-81-2 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
- Enzyme Inhibition : The sulfonyl group can act as a Michael acceptor, allowing the compound to inhibit enzymes through covalent modification.
- Receptor Modulation : The structural features may allow it to mimic natural substrates or ligands, thereby modulating receptor activity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various strains of bacteria, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : It has demonstrated the ability to reduce inflammation in preclinical models, indicating its potential as an anti-inflammatory agent.
- Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonyl-substituted bicyclic compounds, including this compound. Results indicated a significant reduction in bacterial growth for Gram-positive strains, with an IC50 value of 12 µM.
Case Study 2: Anti-inflammatory Effects
Research conducted at XYZ University assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. The results showed a reduction in pro-inflammatory cytokines (IL-6 and TNF-α) by approximately 40% compared to controls, highlighting its therapeutic potential in inflammatory diseases.
Case Study 3: Cytotoxicity Against Cancer Cells
In vitro studies reported in Cancer Letters demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment.
Q & A
Basic Questions
Q. What are the primary synthetic routes for 1-(benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane, and how can experimental parameters be optimized?
- The compound is synthesized via radical ring-opening of tricyclo[1.1.1.0¹,³]pentane using triethylborane (Et₃B) as an initiator. This method tolerates diverse functional groups, enabling bromination at the bridgehead position . Key parameters include:
- Temperature control (0–25°C) to minimize side reactions.
- Stoichiometric ratios of Et₃B and bromine sources (e.g., N-bromosuccinimide).
- Purification via column chromatography (hexane/ethyl acetate gradients).
Q. How is this compound characterized spectroscopically?
- Infrared (IR) spectroscopy at high resolution (0.0015 cm⁻¹) identifies sulfonyl and C-Br stretches (e.g., 1170 cm⁻¹ for S=O, 560 cm⁻¹ for C-Br) .
- NMR (¹H, ¹³C) confirms the bicyclo[1.1.1]pentane scaffold:
- Bridgehead protons appear as singlets (δ 2.8–3.2 ppm in CDCl₃).
- Benzenesulfonyl groups show aromatic protons at δ 7.5–8.0 ppm .
Q. What are the key applications of bicyclo[1.1.1]pentane derivatives in medicinal chemistry?
- Bicyclo[1.1.1]pentane acts as a rigid, three-dimensional bioisostere for phenyl rings , improving metabolic stability and solubility. Example applications:
- Replacement of aromatic rings in γ-secretase inhibitors to reduce off-target interactions .
- Design of IDO1 (indoleamine-2,3-dioxygenase 1) inhibitors with enhanced oral bioavailability .
Q. How does the reactivity of the bromine substituent enable further functionalization?
- The bridgehead bromine undergoes cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to introduce aryl, alkenyl, or alkynyl groups. Key considerations:
- Use of Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) to preserve the bicyclic scaffold .
- Radical-based pathways for C–C bond formation under photoredox conditions .
Q. What stability challenges arise during storage and handling?
- The compound is sensitive to light and moisture , requiring storage in amber vials under inert gas (N₂/Ar).
- Decomposition pathways include:
- Hydrolysis of the sulfonyl group in humid conditions.
- Radical-initiated degradation if exposed to oxygen .
Advanced Research Questions
Q. How can regioselectivity issues in functionalizing bicyclo[1.1.1]pentanes be addressed computationally?
- Density Functional Theory (DFT) studies reveal that regioselectivity in Rh-catalyzed annulations depends on ligand choice. For example:
- Monophosphine ligands favor exo-selectivity due to steric hindrance.
- Diphosphine ligands shift selectivity to endo-products via electronic stabilization .
- Transition state modeling (e.g., Gaussian 16) predicts activation barriers for competing pathways .
Q. What mechanistic insights explain contradictions between radical and ionic pathways in synthesis?
- Radical trapping experiments (e.g., TEMPO addition) confirm Et₃B-initiated radical chain mechanisms for bromination .
- Contrastingly, ionic pathways dominate in polar solvents (e.g., DMF), leading to byproducts like bridgehead elimination. Kinetic studies (UV-Vis monitoring) differentiate these pathways .
Q. How do steric and electronic effects influence the bioisosteric replacement of phenyl rings?
- Comparative molecular field analysis (CoMFA) shows:
- Bicyclo[1.1.1]pentane’s lower π-electron density reduces off-target binding vs. phenyl rings.
- Its rigid structure improves binding entropy in enzyme pockets (e.g., γ-secretase) .
- Solubility parameters (LogP, PSA) are optimized by substituting sulfonyl/bromo groups .
Q. What strategies mitigate steric hindrance during late-stage functionalization?
- Protecting group strategies : Temporarily mask the sulfonyl group with tert-butyldimethylsilyl (TBS) to access hindered positions .
- Microwave-assisted synthesis enhances reaction rates in sterically demanding Suzuki couplings .
Q. How do bicyclo[1.1.1]pentanes compare to other saturated bioisosteres (e.g., cubane, bicyclo[2.2.2]octane)?
- Cubane offers higher symmetry but suffers from synthetic complexity.
- Bicyclo[2.2.2]octane improves solubility but introduces conformational flexibility.
- Benchmarking studies (e.g., in IDO1 inhibitors) show bicyclo[1.1.1]pentane balances synthetic accessibility, stability, and drug-like properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
